![molecular formula C14H12BrN5 B7454682 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. BPTM is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of protein synthesis by targeting the ribosome. This compound has been shown to bind to the 50S subunit of the ribosome, which is responsible for the peptidyl transferase activity. This binding leads to the inhibition of protein synthesis and ultimately results in the death of cancer cells or fungi.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells and antifungal activity against fungi. In addition, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. This compound has been reported to have low toxicity in normal cells, which is a desirable property for potential therapeutic applications.
実験室実験の利点と制限
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has several advantages for lab experiments, including its relatively simple synthesis and its potential use as a fluorescent probe for the detection of metal ions. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for research on 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound in more detail, including the identification of its specific binding sites on the ribosome. In addition, further studies are needed to evaluate the potential therapeutic applications of this compound, including its efficacy and toxicity in animal models. Finally, the development of new derivatives of this compound with improved properties and activity is an area of interest for future research.
合成法
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline can be synthesized using various methods, including the reaction of 4-bromoaniline with phenyl isocyanate followed by the reaction with sodium azide and copper(I) iodide. Another method involves the reaction of 4-bromoaniline with 5-phenyltetrazole-1-carboxylic acid, followed by the reduction with sodium borohydride. The synthesis of this compound using these methods has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been reported to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-11-6-8-12(9-7-11)16-10-14-17-18-19-20(14)13-4-2-1-3-5-13/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQWPDHOWHXFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
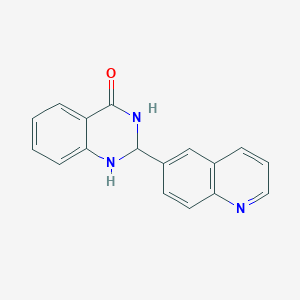
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
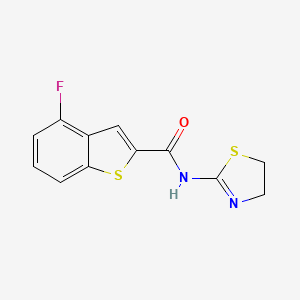
![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)

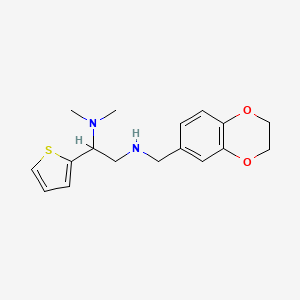
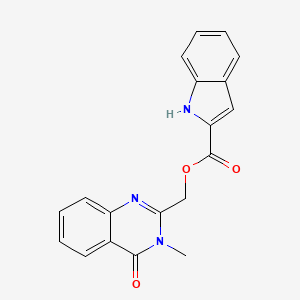
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
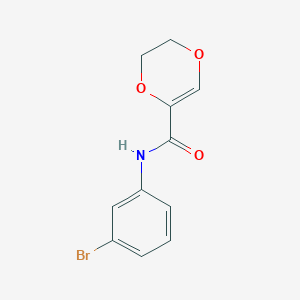
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
